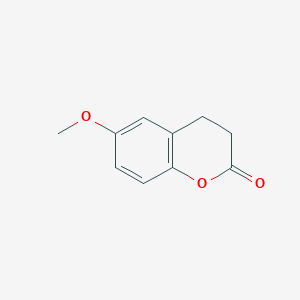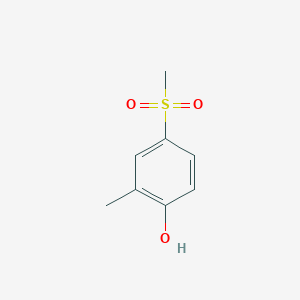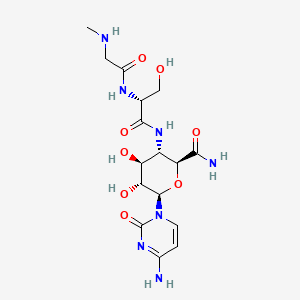![molecular formula C14H8BrF3O B3049575 (4-Bromophenyl)[4-(trifluoromethyl)phenyl]methanone CAS No. 21084-23-1](/img/structure/B3049575.png)
(4-Bromophenyl)[4-(trifluoromethyl)phenyl]methanone
Übersicht
Beschreibung
“(4-Bromophenyl)[4-(trifluoromethyl)phenyl]methanone” is a chemical compound with the molecular formula C14H8BrF3O . It has an average mass of 408.008 Da and a monoisotopic mass of 405.881561 Da .
Molecular Structure Analysis
The molecular structure of “(4-Bromophenyl)[4-(trifluoromethyl)phenyl]methanone” consists of a methanone group attached to a bromophenyl group and a trifluoromethylphenyl group . More detailed structural information might be available in specific databases or scientific literature .Physical And Chemical Properties Analysis
“(4-Bromophenyl)[4-(trifluoromethyl)phenyl]methanone” has a molecular weight of 329.1119296 . More detailed physical and chemical properties might be available in specific databases or scientific literature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques : Compounds related to (4-Bromophenyl)[4-(trifluoromethyl)phenyl]methanone have been synthesized using various techniques, contributing to the development of new chemical entities. For instance, (5-bromo-2-hydroxyphenyl)(phenyl)methanone was synthesized from 4-bromophenol and benzoyl chloride, confirmed by X-ray crystal structure determination (Kuang Xin-mou, 2009).
Molecular Docking and Hirshfeld Surface Analysis : Certain derivatives, like (2-((6-chloropyridin-3-yl)methoxy)-5-bromophenyl) (4-chlorophenyl) methanone, were characterized through molecular docking with anti-cancer targets and Hirshfeld surface computational analysis (B. Lakshminarayana et al., 2018).
Material Science and Engineering
Development of Novel Materials : Research has led to the synthesis of materials with unique properties. For example, polyimides containing asymmetric diamines derived from (4-bromophenyl)(3,5-diaminophenyl) methanone, which exhibit organic solubility and potential for use in memory storage devices (Yang Gao et al., 2023).
Fluorescent Properties : Novel monomers and polymers derived from (4-bromophenyl)-related compounds have been synthesized, showing high fluorescence intensity and thermal stability, useful in various applications like imaging and sensing (Feng Li et al., 2016).
Pharmacology and Biomedical Applications
Antimicrobial and Antiviral Activity : Certain methanone derivatives have shown potential as antimicrobial and antiviral agents. For instance, substituted benzimidazoles derived from methanone analogues demonstrated selective activity against various viruses (D. Sharma et al., 2009).
Carbonic Anhydrase Inhibitory Properties : Bromophenol derivatives of methanone have exhibited inhibitory capacities against human carbonic anhydrase, a target for treating conditions like glaucoma and epilepsy (H. T. Balaydın et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-bromophenyl)-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF3O/c15-12-7-3-10(4-8-12)13(19)9-1-5-11(6-2-9)14(16,17)18/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTNCOKTRQISPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345272 | |
| Record name | (4-Bromophenyl)[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)[4-(trifluoromethyl)phenyl]methanone | |
CAS RN |
21084-23-1 | |
| Record name | (4-Bromophenyl)[4-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21084-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl)[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



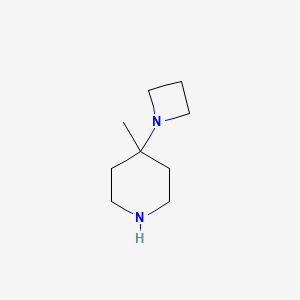
![1-Methylspiro[indoline-3,4'-piperidine]](/img/structure/B3049497.png)
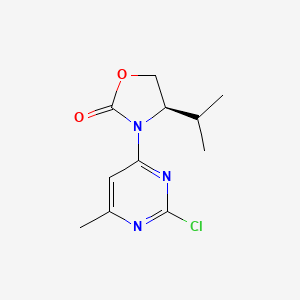

![4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride](/img/structure/B3049501.png)



